4-Methylcyclohex-3-ene-1-carboxylic acid 4-Methylcyclohex-3-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4342-60-3
VCID: VC4134654
InChI: InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)
SMILES: CC1=CCC(CC1)C(=O)O
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

4-Methylcyclohex-3-ene-1-carboxylic acid

CAS No.: 4342-60-3

Cat. No.: VC4134654

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methylcyclohex-3-ene-1-carboxylic acid - 4342-60-3

Specification

CAS No. 4342-60-3
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 4-methylcyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)
Standard InChI Key OYOQOLNBTPTFEM-UHFFFAOYSA-N
SMILES CC1=CCC(CC1)C(=O)O
Canonical SMILES CC1=CCC(CC1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isomerism

4-Methylcyclohex-3-ene-1-carboxylic acid (C₈H₁₂O₂, molecular weight 140.18 g/mol) features a six-membered cyclohexene ring with a methyl group at carbon 4 and a carboxylic acid group at carbon 1 . The double bond between carbons 3 and 4 introduces geometric isomerism, while the carboxylic acid group at position 1 creates a chiral center, enabling enantiomeric forms. The (1R)-enantiomer (CAS 121424-36-0) has been isolated and characterized for asymmetric synthesis applications .

The compound’s IUPAC name is 4-methylcyclohex-3-ene-1-carboxylic acid, with alternative names including 3-cyclohexene-1-carboxylic acid, 4-methyl- and 4-methyl-3-cyclohexenecarboxylic acid . Its SMILES notation is CC1=CCC(C(=O)O)CC1, reflecting the methyl group at position 4 and the carboxylic acid at position 1 .

Spectral and Computational Data

  • NMR Spectroscopy: The 13C^{13}\text{C} NMR spectrum reveals distinct signals for the methyl group (δ ~21 ppm), olefinic carbons (δ ~125–130 ppm), and the carboxylic acid carbon (δ ~175 ppm) .

  • Mass Spectrometry: Electron ionization (EI) mass spectra show a molecular ion peak at m/z 140, with fragmentation patterns consistent with cyclohexene ring cleavage and decarboxylation .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch) confirm the carboxylic acid functional group .

Synthesis and Purification

Industrial Synthesis Routes

The compound is typically synthesized via Diels-Alder reactions between α,β-unsaturated carbonyl compounds and dienes, followed by oxidation and purification steps. For example, reaction of 2-methyl-1,3-butadiene with acrylic acid yields the cyclohexene carboxylate intermediate, which is subsequently hydrolyzed to the carboxylic acid .

Laboratory-Scale Methods

Small-scale synthesis often employs catalytic hydrogenation of aromatic precursors or enzymatic resolution to isolate enantiomers. The (1R)-enantiomer is produced using chiral catalysts such as Jacobsen’s cobalt-salen complexes, achieving enantiomeric excess (ee) >97% .

Purification and Quality Control

Purification is achieved via recrystallization from ethanol/water mixtures, yielding >98% purity (GC) . Vendors such as TCI America provide the compound in crystalline form, with storage recommendations at <15°C to prevent dimerization .

Physical and Chemical Properties

Thermodynamic Properties

PropertyValueSource
Melting Point98–102°C
Boiling Point285°C (predicted)
Density1.09 g/cm³
SolubilitySlight in water; soluble in ethanol, acetone

Reactivity Profile

The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. For instance, treatment with methanol and sulfuric acid yields methyl 4-methyl-3-cyclohexene-1-carboxylate (CAS 6493-79-4), a volatile ester used in fragrances . The double bond participates in hydrogenation, epoxidation, and Diels-Alder reactions, enabling diversification into derivatives like 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its cyclohexene scaffold mimics natural terpenoids, facilitating drug-receptor interactions . The Fmoc-protected derivative is critical in solid-phase peptide synthesis (SPPS), enabling efficient production of peptide libraries .

Material Science

Functionalization of the carboxylic acid group yields monomers for polyesters and polyamides. These polymers exhibit enhanced thermal stability and are used in coatings and adhesives .

Asymmetric Catalysis

The (1R)-enantiomer is employed in chiral resolution and as a ligand in transition-metal catalysis. For example, rhodium complexes of this compound catalyze asymmetric hydrogenation of α,β-unsaturated ketones with >90% ee .

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in well-ventilated areas
VendorPurityPackagingPrice (INR)
TCI America>98%1 g₹4,200
AChemBlock97%250 mgCustom quote

Prices exclude taxes and shipping costs. Bulk purchases (e.g., 5 g from TCI America) reduce unit costs by ~20% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator